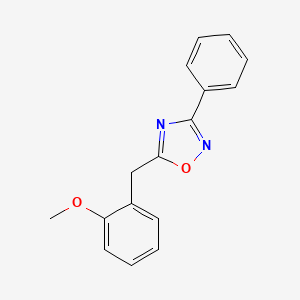
N-(4-acetylphenyl)-5-chloro-1-naphthamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-5-chloro-1-naphthamide, also known as ACN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACN is a naphthalene derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of N-(4-acetylphenyl)-5-chloro-1-naphthamide's interaction with PKC involves the formation of a hydrogen bond between the amide group of this compound and the carbonyl group of the regulatory domain of PKC. This interaction stabilizes the conformation of PKC, leading to a change in its activity. The fluorescence shift of this compound is due to the change in its microenvironment upon binding to PKC.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects, particularly in the context of PKC signaling pathways. This compound can modulate the activity of PKC and its downstream effectors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to affect the expression of various genes involved in PKC signaling, suggesting a potential role in gene regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-5-chloro-1-naphthamide has several advantages for lab experiments, including its high selectivity for PKC and its fluorescent properties that allow for easy detection and quantification. However, this compound has some limitations, such as its potential toxicity and the need for optimization of reaction conditions for synthesis.
Zukünftige Richtungen
For N-(4-acetylphenyl)-5-chloro-1-naphthamide include the development of biosensors, optimization of synthesis, and combination with other probes for investigating complex signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-5-chloro-1-naphthamide has been widely used in scientific research as a fluorescent probe for detecting protein-ligand interactions, particularly with the protein kinase C (PKC) family. This compound can selectively bind to the regulatory domain of PKC, resulting in a shift in its fluorescence emission spectrum. This property has been used to investigate the activation and inhibition of PKC by various ligands and to screen potential PKC inhibitors.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-5-chloronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-12(22)13-8-10-14(11-9-13)21-19(23)17-6-2-5-16-15(17)4-3-7-18(16)20/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPGSRNJYMWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B4399466.png)
![1-[(4-phenoxyphenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4399472.png)
![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)


![N-(4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399529.png)



![4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)


![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)